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Cat. No.: B1607646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of
Fluorinated Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine-containing functional groups has become a cornerstone for innovation.

Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique

electronic and physicochemical properties. This guide provides a comprehensive technical

overview of 4-iodo-3-(trifluoromethoxy)benzoic acid (CAS Number: 886762-67-0), a

specialized building block poised for significant applications in research and development.

While detailed experimental data for this specific molecule remains somewhat niche, this

document synthesizes available information and provides expert insights based on the well-

established roles of its constituent moieties.

The trifluoromethoxy group is often considered a "super-halogen" due to its high lipophilicity

and strong electron-withdrawing nature.[1][2] Unlike the more common trifluoromethyl (-CF₃)

group, the -OCF₃ moiety offers a distinct conformational and electronic profile, influencing a

molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

[3][4][5] The additional presence of an iodine atom on the phenyl ring of the title compound

provides a versatile handle for further chemical modifications, such as cross-coupling reactions,

making it a valuable intermediate for constructing complex molecular architectures.
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Physicochemical and Safety Profile
A summary of the known physicochemical properties and safety information for 4-iodo-3-
(trifluoromethoxy)benzoic acid is presented below. It is important to note that while some

data is available from commercial suppliers, comprehensive experimental characterization is

not widely published.

Property Value Source

CAS Number 886762-67-0 [1][6]

Molecular Formula C₈H₄F₃IO₃ [6]

Molecular Weight 332.02 g/mol [1]

Physical Form Solid [1]

IUPAC Name
4-iodo-3-

(trifluoromethoxy)benzoic acid
[1]

SMILES
OC(=O)C1=CC(OC(F)

(F)F)=C(I)C=C1
[6]

InChI Key
YZYRBLQNCPKVHL-

UHFFFAOYSA-N
[1]

Storage Temperature Ambient [1]

Safety Information:

Signal Word: Warning

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation)

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271

(Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective

clothing/eye protection/face protection)
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This information is based on supplier safety data sheets and should be used as a guide. A full

risk assessment should be conducted before handling this chemical.[1]

Synthesis Strategies
While a specific, peer-reviewed synthesis protocol for 4-iodo-3-(trifluoromethoxy)benzoic
acid is not readily available in the literature, a plausible synthetic route can be devised based

on established methodologies for the preparation of trifluoromethoxy-substituted and iodinated

aromatic compounds.[6][7]

A logical approach would involve a multi-step sequence starting from a more readily available

precursor, such as 3-hydroxybenzoic acid or a derivative thereof. The key transformations

would be the introduction of the trifluoromethoxy group and the subsequent regioselective

iodination of the aromatic ring.

Proposed Synthetic Workflow
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Starting Material
(e.g., 3-Hydroxybenzoic acid derivative)

Trifluoromethoxylation

 Reagents:
 e.g., CCl4, HF or SF4

Intermediate
(3-(Trifluoromethoxy)benzoic acid)

Electrophilic Iodination

 Iodinating Agent:
 e.g., I2/Oxidizing Agent or NIS

Final Product
(4-Iodo-3-(trifluoromethoxy)benzoic acid)

Purification
(Crystallization/Chromatography)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-iodo-3-(trifluoromethoxy)benzoic acid.

Step-by-Step Methodological Considerations:
Trifluoromethoxylation of a Phenolic Precursor: The synthesis would likely commence with a

suitable 3-hydroxybenzoic acid derivative. The introduction of the trifluoromethoxy group is a

challenging transformation.[8][9] Common methods include the reaction of a phenol with
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carbon tetrachloride and hydrogen fluoride (the Yarovenko-Raksha reaction) or with sulfur

tetrafluoride (SF₄).[6] These reactions often require harsh conditions and specialized

equipment.

Electrophilic Iodination: Once 3-(trifluoromethoxy)benzoic acid is obtained, the next step is

the regioselective introduction of an iodine atom at the 4-position. The trifluoromethoxy group

and the carboxylic acid group are both deactivating and will direct incoming electrophiles.

However, the -OCF₃ group is an ortho, para-director, while the -COOH group is a meta-

director. The position para to the powerful ortho, para-directing -OCF₃ group is the most

likely site for substitution. Electrophilic iodination can be achieved using molecular iodine (I₂)

in the presence of an oxidizing agent (like nitric acid, hydrogen peroxide, or a copper salt) to

generate a more potent electrophilic iodine species (I⁺).[7][10] Alternatively, reagents such

as N-Iodosuccinimide (NIS) can be employed under acidic conditions.[11]

Purification: The final product would require purification to remove any unreacted starting

materials and isomeric byproducts. This is typically achieved through recrystallization from a

suitable solvent system or by column chromatography on silica gel.

Applications in Research and Drug Discovery
The true value of 4-iodo-3-(trifluoromethoxy)benzoic acid lies in its potential as a versatile

building block for the synthesis of novel compounds with tailored properties.

The Role of the Trifluoromethoxy Group
The -OCF₃ group is a lipophilic electron-withdrawing substituent that can significantly enhance

the pharmacokinetic profile of a drug candidate.[3][4] Its key contributions include:

Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents,

which can improve a molecule's ability to cross biological membranes, potentially leading to

better oral bioavailability.[1][8]

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃

group highly resistant to metabolic degradation, which can increase the in vivo half-life of a

drug.[2][3]
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Modulation of pKa: The strong electron-withdrawing nature of the group can lower the pKa of

nearby acidic or basic centers, which can be crucial for optimizing target binding or solubility.

Conformational Control: The steric bulk and electronic properties of the -OCF₃ group can

influence the preferred conformation of a molecule, which can be exploited to enhance

binding to a specific protein target.

Potential Therapeutic Areas
Given the properties imparted by the trifluoromethoxy group, this scaffold could be explored for

developing novel therapeutics in a range of areas, including:

Oncology: Many modern kinase inhibitors and other anticancer agents incorporate

fluorinated groups to enhance their efficacy and pharmacokinetic properties.[12]

Neuroscience: The ability to modulate lipophilicity is critical for designing drugs that can

cross the blood-brain barrier to treat central nervous system disorders.

Infectious Diseases: The metabolic stability conferred by the -OCF₃ group is advantageous

for developing long-acting antiviral or antibacterial agents.

The Utility of the Iodide
The iodine atom at the 4-position serves as a key functional handle for further elaboration of

the molecular scaffold.

4-Iodo-3-(trifluoromethoxy)
benzoic acid

Suzuki Coupling

Sonogashira Coupling

Heck Coupling

Buchwald-Hartwig
Amination

New C-C Bond

New C-C Bond (alkyne)

New C-C Bond (alkene)

New C-N Bond
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Caption: Key cross-coupling reactions enabled by the aryl iodide functionality.

This functionality allows for a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

Sonogashira Coupling: To introduce alkyne moieties.

Heck Coupling: To form carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions provide medicinal chemists with a powerful toolkit to rapidly generate libraries

of diverse compounds for structure-activity relationship (SAR) studies.

Analytical Characterization
Detailed spectroscopic data for 4-iodo-3-(trifluoromethoxy)benzoic acid is not available in

peer-reviewed literature. However, based on its structure, the following characteristic signals

would be expected:

¹H NMR: The proton NMR spectrum would be expected to show three signals in the aromatic

region, corresponding to the three protons on the phenyl ring. The carboxylic acid proton

would appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum would show eight distinct signals, including the

carbonyl carbon of the carboxylic acid, the carbon attached to the -OCF₃ group (which would

appear as a quartet due to C-F coupling), and the carbon bearing the iodine atom.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three

equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (332.02 g/mol ). The isotopic pattern would be

characteristic of a molecule containing one iodine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch

from the carboxylic acid, a sharp C=O stretch, and C-O and C-F stretching vibrations.

Conclusion
4-iodo-3-(trifluoromethoxy)benzoic acid represents a highly valuable, albeit specialized,

building block for advanced chemical synthesis. The combination of a trifluoromethoxy group, a

carboxylic acid, and an aryl iodide within a single molecule provides a unique constellation of

properties and synthetic handles. While comprehensive data on this specific compound is

limited, the well-documented impact of its constituent functional groups in medicinal chemistry

and materials science strongly suggests its potential for the development of novel, high-

performance molecules. Researchers in drug discovery and related fields can leverage this

intermediate to explore new chemical space and design next-generation therapeutics with

enhanced pharmacokinetic and pharmacodynamic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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